molecular formula C18H26O4 B12580391 Octyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate CAS No. 214779-01-8

Octyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Cat. No.: B12580391
CAS No.: 214779-01-8
M. Wt: 306.4 g/mol
InChI Key: PBTJWDSMUBVOKC-UHFFFAOYSA-N
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Description

Octyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, also known as octyl ferulate, is an ester derivative of ferulic acid. This compound is characterized by its phenolic structure, which includes a methoxy group and a hydroxy group attached to the aromatic ring. It is commonly used in various applications due to its antioxidant properties and potential health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves the esterification of ferulic acid with octanol. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves yield and purity. The use of biocatalysts, such as lipases, has also been explored to achieve more environmentally friendly synthesis .

Chemical Reactions Analysis

Types of Reactions

Octyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate primarily involves its antioxidant activity. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. This compound also interacts with various molecular targets, including enzymes involved in inflammatory pathways, which contributes to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Vanillic acid: 4-hydroxy-3-methoxybenzoic acid.

    Eugenol: 4-allyl-2-methoxyphenol.

    Isoeugenol: 4-propenyl-2-methoxyphenol.

    Ferulic acid: 4-hydroxy-3-methoxycinnamic acid .

Uniqueness

Octyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is unique due to its ester linkage, which enhances its lipophilicity and makes it more suitable for applications in lipid-based formulations. This property distinguishes it from other similar phenolic compounds, which may not have the same solubility and stability in lipid environments .

Properties

CAS No.

214779-01-8

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

octyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C18H26O4/c1-3-4-5-6-7-8-13-22-18(20)12-10-15-9-11-16(19)17(14-15)21-2/h9-12,14,19H,3-8,13H2,1-2H3

InChI Key

PBTJWDSMUBVOKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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